molecular formula C19H19FN2O3 B1532786 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol CAS No. 1394821-00-1

1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol

Cat. No. B1532786
M. Wt: 342.4 g/mol
InChI Key: ZOOIQKNZIHKMAM-UHFFFAOYSA-N
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Description

1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, also known as 4-Amino-2-fluorophenoxy quinoline-7-ol (AFQ), is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. AFQ is a heterocyclic compound that has been used in the synthesis of a variety of organic compounds and has been studied for its potential uses in medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Analysis

Quinoline derivatives, including compounds structurally similar to 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, are synthesized and analyzed for their chemical properties. For instance, the study by Tanjung et al. (2017) isolated a quinoline derivative from Melicope moluccana T.G. Hartley, elucidating its chemical structure through spectroscopy methods (Tanjung et al., 2017). Similarly, Aleksanyan and Hambardzumyan (2013) conducted studies on the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, exploring the synthesis of new quinoline derivatives (Aleksanyan & Hambardzumyan, 2013).

Anticancer Properties

Quinoline derivatives are evaluated for their antiproliferative effects. Tseng et al. (2014) synthesized indeno[1,2-c]quinolin-11-one derivatives and found them to exhibit strong antiproliferative activities against various cancer cell lines (Tseng et al., 2014). Huang et al. (2013) reported the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, demonstrating potent cytotoxic activity against cancer cell lines (Huang et al., 2013).

Molecular Recognition and Sensing

Quinoline derivatives are used as probes in molecular recognition and sensing. Khanvilkar et al. (2018) utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol for molecular recognition, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018). Additionally, Hazra et al. (2018) synthesized two quinoline-based isomers for fluorescence sensing of metal ions (Hazra et al., 2018).

Kinase Inhibition for Cancer Treatment

Quinoline derivatives are also investigated for their role as kinase inhibitors in cancer treatment. Zhou et al. (2020) designed and synthesized quinoline analogs with potent kinase inhibition properties for colorectal cancer treatment (Zhou et al., 2020).

properties

IUPAC Name

1-[4-(4-amino-2-fluorophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(2,23)11-24-13-4-5-14-16(10-13)22-8-7-17(14)25-18-6-3-12(21)9-15(18)20/h3-10,23H,11,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOIQKNZIHKMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol

Synthesis routes and methods

Procedure details

To a mixture of 1-((4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol (10.04 g, 27 mmol) and HCOOK (15.87 g, 189 mmol) in THF/H2O (54 mL, THF/H2O=4:1) was added catalytic amount of Pd/C (5%, 53%˜55% water content, w/w). The reaction was stirred at 45° C. for 5 hours, and then diluted with THF/H2O (40 mL, v/v=1:1). The resulted mixture was filtered and the filtrate was concentrated in vacuo. The residue was washed with EtOH/H2O (30 mL×3, v/v=5:1), and dried in vacuo at 45° C. for 24 hours to give the title compound as a light gray solid (8.1 g, 87%).
Quantity
10.04 g
Type
reactant
Reaction Step One
Name
Quantity
15.87 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Chen, LS Zhuo, PF Liu, WR Fang, YM Li… - European Journal of …, 2020 - Elsevier
A series of 1,6-naphthyridinone-based MET kinase inhibitors bearing quinoline moiety in block A were designed and synthesized based on the structures of Cabozantinib and our …
Number of citations: 16 www.sciencedirect.com

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